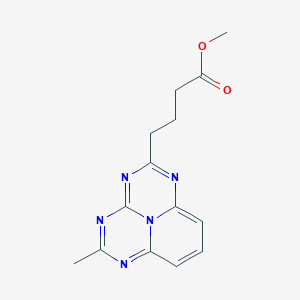
Ethyl benzyl(ethyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl benzyl(ethyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates. Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom. These compounds are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl benzyl(ethyl)phosphinate can be synthesized through various methods. One common approach involves the palladium-catalyzed arylation of ethyl benzyloxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function . Another method includes the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a wide range of electrophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these processes.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl benzyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinates to phosphines.
Substitution: Substitution reactions involve the replacement of one group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are frequently employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl benzyl(ethyl)phosphinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl benzyl(ethyl)phosphinate involves its interaction with molecular targets such as enzymes. Phosphinates can act as enzyme inhibitors by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity . This interaction often involves the formation of a stable complex between the phosphinate and the enzyme’s active site.
Comparaison Avec Des Composés Similaires
- Ethyl phosphinate
- Benzyl phosphinate
- Diethyl phosphinate
Comparison: Ethyl benzyl(ethyl)phosphinate is unique due to the presence of both ethyl and benzyl groups, which can influence its reactivity and interaction with biological targets. Compared to simpler phosphinates like ethyl phosphinate, the additional benzyl group can enhance the compound’s lipophilicity and binding affinity to certain enzymes .
Propriétés
Numéro CAS |
64199-24-2 |
|---|---|
Formule moléculaire |
C11H17O2P |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
[ethoxy(ethyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C11H17O2P/c1-3-13-14(12,4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
WCJHSNRQFMGQHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
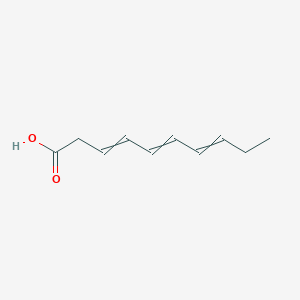
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
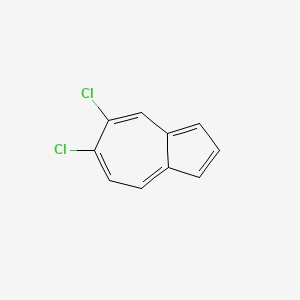


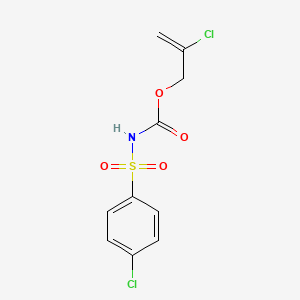
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
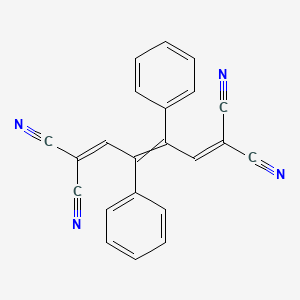
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)


